

mitigate them

ELN-441958 off-target effects and how to

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Compound of Interest

Compound Name: ELN-441958

Cat. No.: B1671178

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Technical Support Center: ELN-441958

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of **ELN-441958** in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **ELN-441958**?

ELN-441958 is a potent, selective, and competitive antagonist of the bradykinin B1 receptor.[1] [2][3][4] It functions by competitively inhibiting the binding of the B1 receptor agonist ligand, such as [3H]desArg(10)-kallidin ([3H]DAKD), to the B1 receptor.[3] This antagonism has been demonstrated through the inhibition of agonist-induced increases in intracellular calcium in cells expressing the B1 receptor.[2][3]

Q2: What are the known off-target effects of **ELN-441958**?

While **ELN-441958** is highly selective for the bradykinin B1 receptor over the B2 receptor, it has been shown to interact with other receptors at higher concentrations.[2][3] The most notable off-target activities are at the human μ -opioid, δ -opioid, and κ -opioid receptors, as well as the muscarinic M1 receptor.[2] It is important to note that **ELN-441958** also acts as an agonist at the δ -opioid and μ -opioid receptors.[2]



Troubleshooting Guide

Issue: I am observing an unexpected cellular phenotype that does not align with the known function of the bradykinin B1 receptor.

This could be indicative of an off-target effect. Here's how you can troubleshoot this issue:

- Dose-Response Analysis: On-target effects should manifest at concentrations consistent with
 the high potency of ELN-441958 for the B1 receptor (in the low nanomolar range). Off-target
 effects will likely require higher concentrations. Conduct a dose-response experiment and
 compare the observed effective concentration with the known Ki and EC50 values for both
 on- and off-targets.
- Use of Selective Antagonists for Off-Targets: To confirm if the unexpected phenotype is
 mediated by an off-target, co-treat your experimental system with ELN-441958 and a
 selective antagonist for the suspected off-target receptor (e.g., naltrexone for opioid
 receptors).[3] If the unexpected phenotype is blocked by the antagonist, it is likely an offtarget effect.
- Target Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the bradykinin B1 receptor. If the observed phenotype persists in the absence of the primary target, it is highly probable that the effect is off-target.
- Signaling Pathway Analysis: Analyze the activation state of downstream signaling pathways associated with both the bradykinin B1 receptor and the potential off-target receptors. For instance, B1 receptor activation can lead to calcium mobilization, while opioid receptor activation can modulate different pathways.

Quantitative Data Summary



Target	Interaction Type	Species	Ki (nM)	KB (nM)	EC50 (μM)
Bradykinin B1 Receptor	Antagonist	Human	0.26	0.12	N/A
Rhesus Monkey	0.24				
Rat	1.5	_			
Mouse	14				
μ-opioid Receptor	Antagonist	Human	130	_	
Agonist	Human	Reported			
δ-opioid Receptor	Antagonist	Human	690	_	
Agonist	Human	0.76			
к-opioid Receptor	Antagonist	Human	1500	_	
Muscarinic M1 Receptor	Antagonist	Human	370	_	
Bradykinin B2 Receptor	Antagonist	Human	>10,000		

Data compiled from multiple sources.[1][2][3]

Key Experimental Protocols Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of **ELN-441958** for the bradykinin B1 receptor.

Methodology:



- Cell Culture: Use a cell line endogenously expressing the human bradykinin B1 receptor (e.g., IMR-90 human lung fibroblasts).[2]
- Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.
- Binding Reaction: Incubate the cell membranes with a known concentration of the radiolabeled B1 receptor agonist [3H]DAKD and varying concentrations of ELN-441958.
- Incubation: Allow the binding reaction to reach equilibrium.
- Separation: Separate the bound and free radioligand by rapid filtration.
- Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
- Data Analysis: Determine the IC50 value (concentration of **ELN-441958** that inhibits 50% of specific [3H]DAKD binding) and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

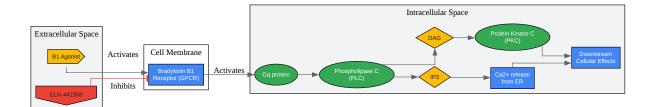
Objective: To assess the functional antagonism of the bradykinin B1 receptor by **ELN-441958**.

Methodology:

- Cell Culture: Culture cells expressing the bradykinin B1 receptor in a multi-well plate.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Compound Treatment: Pre-incubate the cells with varying concentrations of ELN-441958.
- Agonist Stimulation: Stimulate the cells with a B1 receptor agonist (e.g., DAKD).[3]
- Signal Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye.
- Data Analysis: Plot the agonist-induced calcium response against the concentration of ELN-441958 to determine the KB value (the equilibrium dissociation constant for the antagonist).

Visualizations

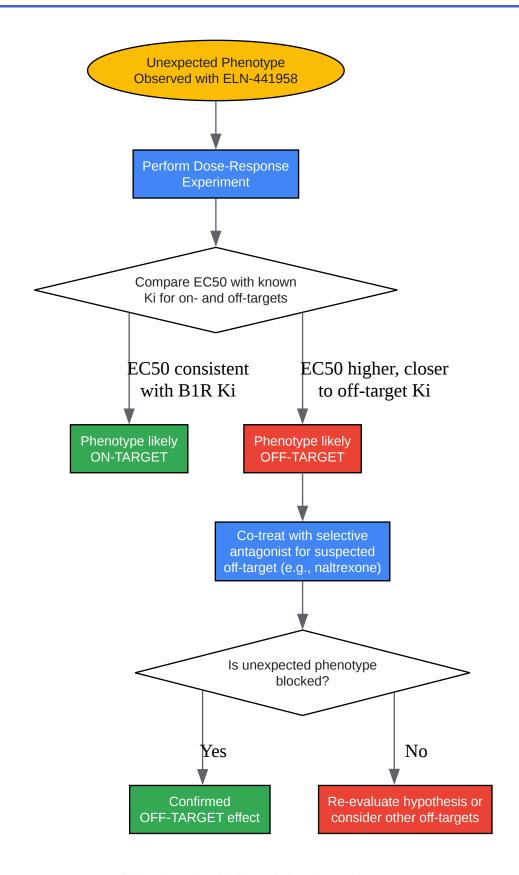




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Caption: Bradykinin B1 Receptor Signaling and Inhibition by **ELN-441958**.





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Caption: Workflow for Deconvoluting On-Target vs. Off-Target Effects.



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